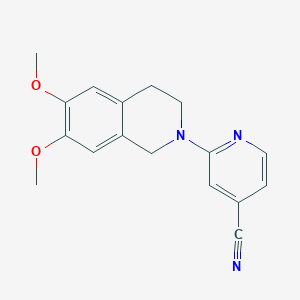
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a pyridine ring substituted with a carbonitrile group and a tetrahydroisoquinoline moiety that is further substituted with methoxy groups at positions 6 and 7. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile can be achieved through a multi-step process. One common method involves the initial formation of the tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization. This method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .
Subsequently, the tetrahydroisoquinoline intermediate is subjected to further functionalization to introduce the methoxy groups at positions 6 and 7. This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .
The final step involves the coupling of the functionalized tetrahydroisoquinoline with a pyridine-4-carbonitrile derivative. This coupling reaction can be facilitated by using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization and functionalization steps, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride in dimethylformamide or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for the development of novel therapeutic agents, particularly for the treatment of neurodegenerative diseases and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the tetrahydroisoquinoline core play a crucial role in binding to these targets, leading to modulation of their activity . The compound may act as an inhibitor or activator of specific enzymes, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler analog without the pyridine-4-carbonitrile moiety.
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy groups and the pyridine-4-carbonitrile moiety.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Contains a methyl group instead of the pyridine-4-carbonitrile moiety.
Uniqueness
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-4-carbonitrile is unique due to the presence of both the methoxy-substituted tetrahydroisoquinoline core and the pyridine-4-carbonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C17H17N3O2/c1-21-15-8-13-4-6-20(11-14(13)9-16(15)22-2)17-7-12(10-18)3-5-19-17/h3,5,7-9H,4,6,11H2,1-2H3 |
InChI Key |
SDFHRYBEOYAXEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=CC(=C3)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12237364.png)
![N-cyclopentyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide](/img/structure/B12237371.png)

![6-[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12237376.png)
![1-[2-(2-Chloro-6-fluorophenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12237382.png)

![N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B12237389.png)
![1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-phenylethan-1-one](/img/structure/B12237394.png)
![1-(Cyclopropanesulfonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B12237398.png)
![3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B12237403.png)
![2-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12237405.png)
![N-[(3,5-dimethoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12237411.png)
![2-[4-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B12237423.png)
![2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12237426.png)
